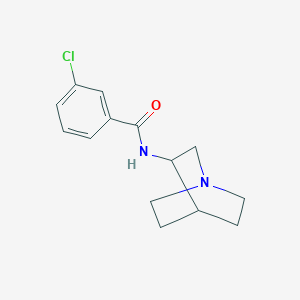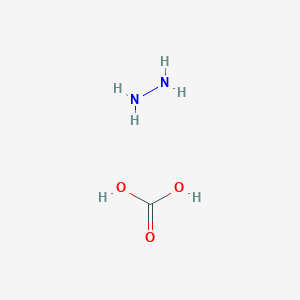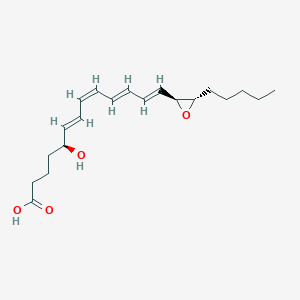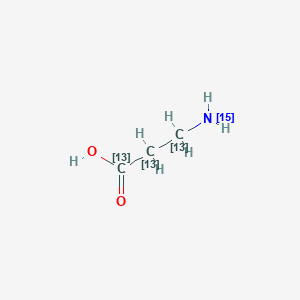![molecular formula C10H8Br2N2O4S2 B039122 3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 124802-92-2](/img/structure/B39122.png)
3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide is not fully understood. However, studies have shown that it can bind to copper ions, which may play a role in its anti-cancer properties. It has also been suggested that it may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
Studies have shown that 3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide can induce apoptosis in cancer cells, which may be due to its ability to bind to copper ions. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide in lab experiments is its fluorescent properties, which make it a useful tool for the detection of copper ions in biological samples. However, one limitation is that its mechanism of action is not fully understood, which may hinder its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide. One area of interest is its potential use as an anti-cancer agent, and further studies are needed to fully understand its mechanism of action in this context. It may also have potential applications in the treatment of oxidative stress-related diseases, and further research is needed to explore this possibility. Additionally, its fluorescent properties may make it a useful tool for the detection of other metal ions in biological samples, and further studies are needed to explore this potential application.
Synthesemethoden
The synthesis of 3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide involves the reaction of 2-amino-5,7-dibromo-1,3-benzothiazole with ethyl chloroacetate, followed by the hydrolysis of the resulting ethyl 2-(5,7-dibromo-1,3-benzothiazol-2-yl)acetate with sodium hydroxide. The final product is obtained by the reaction of the resulting 2-(5,7-dibromo-1,3-benzothiazol-2-yl)acetic acid with thionyl chloride and sodium sulfide.
Wissenschaftliche Forschungsanwendungen
3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide has been studied for its potential use in various scientific research applications. One of the main areas of interest is its use as a fluorescent probe for the detection of copper ions in biological samples. It has also been studied for its potential use as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
124802-92-2 |
|---|---|
Produktname |
3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide |
Molekularformel |
C10H8Br2N2O4S2 |
Molekulargewicht |
444.1 g/mol |
IUPAC-Name |
3-[(5,7-dibromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C10H8Br2N2O4S2/c11-5-3-6(12)9-7(4-5)20(17,18)14-10(13-9)19-2-1-8(15)16/h3-4H,1-2H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
DLSBSQQFPWHZBC-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)SCCC(=O)O)Br)Br |
Kanonische SMILES |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)SCCC(=O)O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-Methoxyphenyl)benzo[f]chromen-1-one](/img/structure/B39041.png)
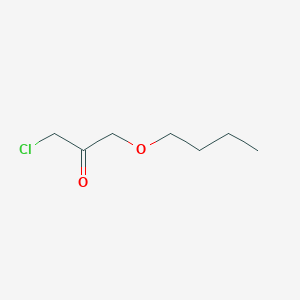
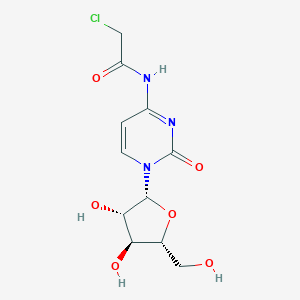
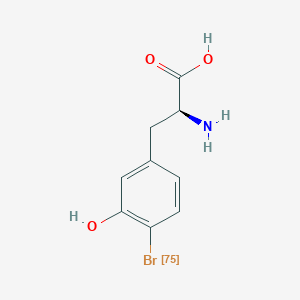
![2-[(1R,2R)-2-Methylcyclopentyl]oxyethanethiol](/img/structure/B39049.png)
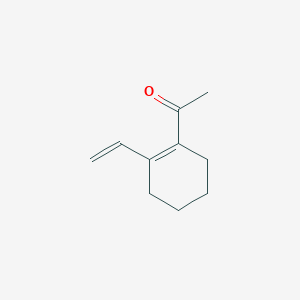
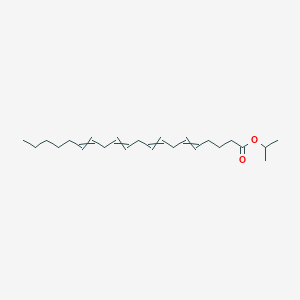
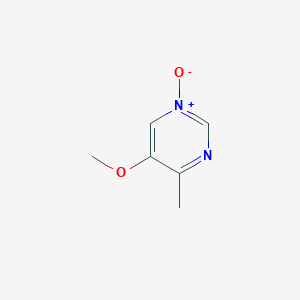
![7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine](/img/structure/B39056.png)
